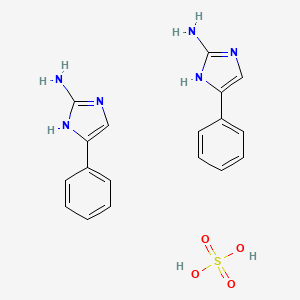![molecular formula C23H22N4O2S B2453425 5-(3-メチルベンジル)-2-モルホリノ-7-フェニルチアゾロ[4,5-d]ピリダジン-4(5H)-オン CAS No. 1021078-20-5](/img/structure/B2453425.png)
5-(3-メチルベンジル)-2-モルホリノ-7-フェニルチアゾロ[4,5-d]ピリダジン-4(5H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional substituents such as a 3-methylbenzyl group, a morpholino group, and a phenyl group
科学的研究の応用
5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a tool compound in biological studies to investigate the role of specific molecular targets and pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used in chemical biology to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
準備方法
The synthesis of 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Formation of the Pyridazine Ring: The pyridazine ring is then formed by reacting the thiazole intermediate with a hydrazine derivative under acidic conditions.
Introduction of Substituents: The 3-methylbenzyl, morpholino, and phenyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the thiazolopyridazine core.
作用機序
The mechanism of action of 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
類似化合物との比較
Similar compounds to 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one include other thiazolopyridazines and related heterocyclic compounds. Some examples are:
5-benzyl-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but lacks the 3-methyl group on the benzyl substituent.
5-(3-methylbenzyl)-2-morpholino-7-(4-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but has a methyl group on the phenyl substituent.
5-(3-methylbenzyl)-2-piperidino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but has a piperidino group instead of a morpholino group.
The uniqueness of 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
5-[(3-methylphenyl)methyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-16-6-5-7-17(14-16)15-27-22(28)20-21(19(25-27)18-8-3-2-4-9-18)30-23(24-20)26-10-12-29-13-11-26/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXWSMZGDWDXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)



![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)



![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453355.png)
![N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2453356.png)


![5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2453363.png)
![2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2453365.png)
